molecular formula C13H10FN5O2 B2680357 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 921501-74-8

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2680357
CAS No.: 921501-74-8
M. Wt: 287.254
InChI Key: ZCLKFLBKQSJROR-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a tetrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling with Furan-2-carboxylic Acid: The resulting tetrazole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: Similar structure but with a fluorine atom at the para position.

    N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of both furan and tetrazole rings. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-3-1-4-10(7-9)19-12(16-17-18-19)8-15-13(20)11-5-2-6-21-11/h1-7H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLKFLBKQSJROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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